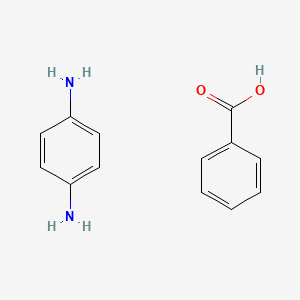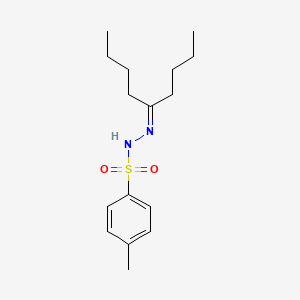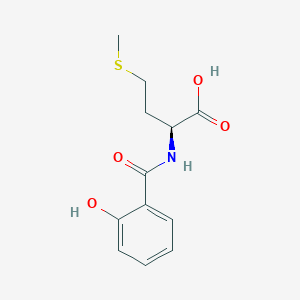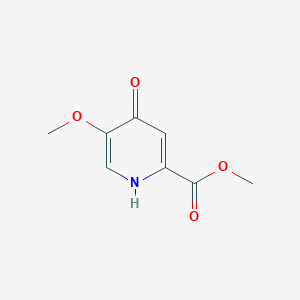
2-Azido-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N5O3 It is characterized by the presence of an azido group (-N3) and a nitrophenyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-(4-nitrophenyl)benzamide typically involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide. The reaction is carried out in a mixture of ethanol and water (70:30) under reflux conditions at 80°C for 24 hours. After cooling, the product precipitates out and is collected by filtration. Recrystallization from ethanol yields yellow crystals with a yield of approximately 69% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used as a nucleophile.
Cycloaddition: Copper(I) catalysts are often employed in [3+2] cycloaddition reactions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride can be used for the reduction of the nitro group.
Major Products Formed
Triazoles: Formed from cycloaddition reactions involving the azido group.
Aminobenzamides: Formed from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
2-Azido-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds such as tetrazoles and triazoles.
Biology: Employed in bioconjugation techniques due to the reactivity of the azido group.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Azido-N-(4-nitrophenyl)benzamide is primarily based on the reactivity of its functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amine, which can further react to form various derivatives. These reactions are facilitated by specific catalysts and reaction conditions, targeting molecular pathways involved in the formation of heterocyclic compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-Azido-N-(4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-Nitrophenyl azide: Lacks the benzamide structure but contains the nitrophenyl and azido groups.
N-(4-Nitrophenyl)benzamide: Contains the nitrophenyl and benzamide groups but lacks the azido group.
Uniqueness
2-Azido-N-(4-nitrophenyl)benzamide is unique due to the combination of the azido, nitrophenyl, and benzamide groups in a single molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
62786-09-8 |
|---|---|
Fórmula molecular |
C13H9N5O3 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
2-azido-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N5O3/c14-17-16-12-4-2-1-3-11(12)13(19)15-9-5-7-10(8-6-9)18(20)21/h1-8H,(H,15,19) |
Clave InChI |
YCMHXXHHDMRRQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile](/img/structure/B14503584.png)

![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)










